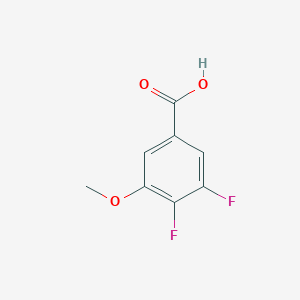

3,4-Difluoro-5-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWUPGYAHCQXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654224 | |

| Record name | 3,4-Difluoro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887584-98-7 | |

| Record name | 3,4-Difluoro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3,4 Difluoro 5 Methoxybenzoic Acid

Established Synthetic Routes and Protocols for 3,4-Difluoro-5-methoxybenzoic Acid

The synthesis of 3,4-Difluoro-5-methoxybenzoic acid is not commonly detailed in readily available literature, suggesting its status as a niche research chemical. However, established principles of organic synthesis and methodologies applied to structurally similar compounds allow for the delineation of viable synthetic pathways. These routes often require careful control of reaction conditions to ensure regioselectivity.

Multi-step Synthesis Strategies and Reaction Sequences

A plausible and effective multi-step strategy for the synthesis of 3,4-Difluoro-5-methoxybenzoic acid can be extrapolated from the established synthesis of analogous compounds, such as 3,5-dimethoxy-2,4-difluorobenzoic acid. researchgate.net This approach would likely commence with a polyfluorinated benzoic acid, such as 3,4,5-trifluorobenzoic acid, and proceed through a series of functional group interconversions.

A representative, albeit not explicitly documented for this specific molecule, reaction sequence would likely involve:

Nitration: Introduction of a nitro group to activate the aromatic ring towards nucleophilic substitution. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group can make this reaction less efficient, potentially requiring elevated temperatures. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) for Methoxylation: The nitro-activated ring can then undergo reaction with a methoxide (B1231860) source, such as sodium methoxide. The fluorine atom positioned para to the nitro group is expected to be the most susceptible to substitution. In base-catalyzed reactions, methanol (B129727) can serve as the solvent, and the methoxy (B1213986) anion acts as the nucleophile, displacing a fluorine atom. acgpubs.org

Reduction of the Nitro Group: The nitro group, having served its purpose as an activating group, is then reduced to an amino group. This is commonly achieved through catalytic hydrogenation (e.g., using palladium on carbon) or with reducing agents like iron powder in the presence of an acid.

Deamination: The resulting amino group is subsequently removed. This is typically accomplished via diazotization with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium, followed by a reduction of the diazonium salt.

This strategic sequence allows for the controlled introduction of the methoxy group at the desired position, guided by the electronic effects of the substituents at each stage.

Grignard Reagent-Based Approaches to 3,4-Difluoro-5-methoxybenzoic Acid

Grignard reagents offer a powerful method for the formation of carbon-carbon bonds and are frequently used in the synthesis of carboxylic acids through the carboxylation of an appropriate organomagnesium halide. google.com A potential Grignard-based approach to 3,4-Difluoro-5-methoxybenzoic acid would involve the following conceptual steps:

Formation of a Grignard Reagent: The synthesis would necessitate a precursor such as 1-bromo-3,4-difluoro-5-methoxybenzene. This aryl bromide would be reacted with magnesium metal in an anhydrous ether solvent, like tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (3,4-difluoro-5-methoxyphenyl)magnesium bromide.

Carboxylation: The freshly prepared Grignard reagent would then be reacted with carbon dioxide (often in the form of dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2.

Acidification: The resulting magnesium carboxylate salt is then hydrolyzed with a strong acid to yield the final product, 3,4-Difluoro-5-methoxybenzoic acid.

While theoretically sound, the feasibility of this route is contingent on the availability and synthesis of the requisite starting material, 1-bromo-3,4-difluoro-5-methoxybenzene. The preparation of this precursor might itself involve a multi-step synthesis. For instance, a related synthesis of 3,4-difluorobenzaldehyde (B20872) utilizes a Grignard exchange reaction with 3,4-difluoro bromobenzene. google.com

Strategic Halogenation and Methoxylation Techniques

The precise placement of halogen and methoxy substituents on the benzoic acid scaffold is central to the synthesis of 3,4-Difluoro-5-methoxybenzoic acid. Strategic halogenation and methoxylation are therefore critical.

Halogenation: In the context of synthesizing precursors, electrophilic halogenation of a substituted benzene (B151609) ring can be employed. However, for highly fluorinated systems, direct halogenation might not be regioselective. A more controlled method involves the Sandmeyer reaction, where an amino group is converted into a diazonium salt and subsequently displaced by a halide. google.comresearchgate.net

Methoxylation: The introduction of a methoxy group onto a polyfluorinated ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. acgpubs.orgbeilstein-journals.org For this reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group (in this case, a fluorine atom). masterorganicchemistry.com The choice of solvent can also be crucial; for instance, using methanol in a basic medium provides the methoxide nucleophile. acgpubs.org In some cases, the carboxylic acid group itself can direct the substitution, although this is less common for methoxylation.

Analysis of Precursor Compounds and Starting Materials

The selection of appropriate starting materials is a cornerstone of an efficient synthetic strategy for 3,4-Difluoro-5-methoxybenzoic acid. The most logical precursors are highly functionalized benzene derivatives, particularly those that are already polyfluorinated.

Derivations from Polyfluorinated Benzoic Acids (e.g., Tetrafluorobenzoic Acid)

Polyfluorinated benzoic acids are attractive starting materials due to the presence of multiple fluorine atoms that can be selectively substituted. For instance, the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid successfully utilizes 2,3,4,5-tetrafluorobenzoic acid. researchgate.net

A plausible synthetic route for 3,4-Difluoro-5-methoxybenzoic acid could similarly start from a trifluorinated benzoic acid, such as 3,4,5-Trifluorobenzoic acid . This commercially available compound provides the core difluoro-substitution pattern of the target molecule. The synthetic challenge then becomes the selective replacement of the fluorine atom at the 5-position with a methoxy group. As previously discussed, this can be achieved through a multi-step sequence involving nitration to activate the ring for nucleophilic aromatic substitution.

The reactivity of the fluorine atoms in polyfluorinated benzoic acids towards nucleophilic displacement is influenced by the electronic effects of the other substituents. The carboxylic acid group is an electron-withdrawing group, which, along with the other fluorine atoms, deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.

Utilization of Related Halogenated Benzoic Acid Intermediates

Other halogenated benzoic acid intermediates could also serve as precursors, although their conversion to the target molecule might be more complex. For example, a compound like 3,4-difluoro-5-bromobenzoic acid could potentially be converted to 3,4-Difluoro-5-methoxybenzoic acid. This transformation would likely involve a nucleophilic substitution of the bromine atom with a methoxide source, possibly catalyzed by a transition metal such as copper.

The synthesis of various halogenated and methoxy-substituted benzoic acids has been reported in the literature, providing a toolbox of reactions that could be adapted for the synthesis of 3,4-Difluoro-5-methoxybenzoic acid. For instance, the preparation of 2-bromo-5-methoxybenzoic acid and its isomers is documented. Furthermore, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from 2,4-difluoro-3-chlorobenzoic acid via nitration, esterification, reduction, diazotization, and hydrolysis showcases a range of transformations on a polyhalogenated benzoic acid scaffold. researchgate.net

Below is a table summarizing potential precursor compounds and their relevance to the synthesis of 3,4-Difluoro-5-methoxybenzoic acid.

| Precursor Compound | Potential Synthetic Route | Key Transformations |

| 3,4,5-Trifluorobenzoic acid | Multi-step synthesis | Nitration, Nucleophilic Aromatic Substitution (Methoxylation), Reduction, Deamination |

| 1-Bromo-3,4-difluoro-5-methoxybenzene | Grignard-based synthesis | Grignard reagent formation, Carboxylation |

| 3,4-Difluoro-5-aminobenzoic acid | Diazotization and subsequent reactions | Diazotization followed by methoxylation (less common) or conversion to a halide for further substitution |

| 2,3,4,5-Tetrafluorobenzoic acid | Multi-step synthesis | Similar to the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid, but with selective mono-methoxylation |

Detailed Reaction Mechanism Analysis in Synthetic Pathways

A plausible synthetic route to 3,4-Difluoro-5-methoxybenzoic acid can be extrapolated from methodologies used for structurally similar compounds, such as the synthesis of 2,4-difluoro-3-hydroxybenzoic acid from 3,4,5-trifluoronitrobenzene google.com. A likely pathway involves the initial methoxylation of a trifluoro-substituted benzene ring, followed by a series of transformations to introduce the carboxylic acid group.

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this proposed pathway, a compound like 3,4,5-trifluorobenzoic acid would be the starting material. The reaction with a methoxide source, such as sodium methoxide (NaOCH3), would proceed as follows:

Nucleophilic Attack: The methoxide ion (-OCH3), a potent nucleophile, attacks the carbon atom at the 5-position of the benzene ring. This position is activated towards nucleophilic attack by the electron-withdrawing effects of the two fluorine atoms in the ortho and para positions, as well as the carboxylic acid group.

Formation of a Meisenheimer Complex: The attack of the methoxide ion leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the electron-withdrawing substituents, which stabilizes this intermediate.

Departure of the Leaving Group: The fluoride (B91410) ion at the 5-position acts as a good leaving group. The aromaticity of the ring is restored upon the expulsion of the fluoride ion, yielding 3,4-difluoro-5-methoxybenzoic acid.

The regioselectivity of the methoxylation is directed by the combined electronic effects of the fluorine and carboxyl substituents on the aromatic ring.

Optimization of Synthetic Pathways for 3,4-Difluoro-5-methoxybenzoic Acid

The optimization of the synthetic pathway for 3,4-Difluoro-5-methoxybenzoic acid is critical for its viable use in pharmaceutical manufacturing. This involves a multi-faceted approach focusing on maximizing yield, ensuring high regioselectivity, and employing efficient catalytic systems.

To enhance the yield and efficiency of the synthesis, several parameters of the methoxylation step can be optimized. Drawing parallels from similar syntheses, the following strategies are pertinent google.com:

Molar Ratio of Reactants: The stoichiometry of the nucleophile is a key factor. An excess of sodium methoxide is typically used to drive the reaction to completion. For instance, in related syntheses, the optimal molar ratio of the aromatic substrate to sodium methoxide is often found to be between 1:1.05 and 1:1.3 google.com.

Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of byproducts. The reaction may be conducted from room temperature up to the reflux temperature of the solvent to achieve a reasonable reaction rate without promoting side reactions google.com.

Solvent Selection: The choice of solvent is crucial. Protic solvents like methanol can be used, serving both as the solvent and the source of the methoxide ion (in the presence of a base like sodium). Aprotic polar solvents can also be employed to enhance the solubility of the reactants and facilitate the SNAr reaction google.com.

| Parameter | Optimized Condition | Rationale |

| Reactant Molar Ratio (Substrate:NaOCH3) | 1 : 1.05–1.3 | Ensures complete consumption of the starting material. |

| Temperature | Room Temperature to Reflux | Balances reaction rate with minimizing byproduct formation. |

| Solvent | Methanol or Aprotic Polar Solvents | Provides a suitable medium for the SNAr reaction. |

Achieving high regioselectivity in the methoxylation step is paramount to avoid the formation of isomeric impurities, which can be challenging to separate. The inherent directing effects of the substituents on the starting material play a significant role. In a starting material like 3,4,5-trifluorobenzoic acid, the fluorine atoms strongly activate the ring for nucleophilic substitution. The position of methoxylation is determined by the cumulative electron-withdrawing effects of these substituents.

However, in cases where selectivity is low, a protecting group strategy or the introduction of a strongly directing group, such as a nitro group, might be employed to guide the incoming nucleophile to the desired position researchgate.net. While this adds steps to the synthesis (introduction and subsequent removal of the directing group), it can significantly improve the purity of the desired product.

While the SNAr reaction for methoxylation is often carried out without a catalyst, certain transition metal catalysts can be employed in related synthetic transformations that might be part of alternative routes to 3,4-Difluoro-5-methoxybenzoic acid. For instance, if a synthetic strategy involves a cross-coupling reaction to introduce the methoxy or carboxyl group, palladium or copper-based catalysts would be essential.

For example, in Suzuki or Stille cross-coupling reactions, palladium catalysts are used to form carbon-carbon bonds google.com. While not directly applicable to the methoxylation step, these catalytic systems are fundamental in the broader context of synthesizing functionalized aromatic compounds and could be relevant in alternative synthetic designs for the target molecule.

Advanced Analytical Techniques for Synthetic Validation and Product Characterization

To ensure the successful synthesis and purity of 3,4-Difluoro-5-methoxybenzoic acid, a suite of advanced analytical techniques is employed for both in-process control and final product characterization researchgate.netresearchgate.netsemanticscholar.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are indispensable for elucidating the molecular structure. 1H NMR confirms the presence and integration of the methoxy and aromatic protons. 13C NMR provides information on the carbon skeleton, and 19F NMR is particularly crucial for confirming the number and positions of the fluorine atoms on the aromatic ring.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the precise molecular weight and elemental composition of the synthesized compound, thus confirming its molecular formula researchgate.netmdpi.com.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C=O stretch of the carboxylic acid, the O-H stretch, and the C-F bonds mdpi.com.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the reaction ekb.eg. By using a suitable stationary phase and mobile phase, it can effectively separate the desired product from any starting materials, intermediates, and byproducts.

| Technique | Purpose | Key Information Obtained |

| NMR (1H, 13C, 19F) | Structural Elucidation | Connectivity of atoms, chemical environment of protons, carbons, and fluorines. |

| HRMS (ESI) | Molecular Formula Confirmation | Precise molecular weight and elemental composition. |

| IR Spectroscopy | Functional Group Identification | Presence of key functional groups like -COOH, -OCH3, C-F. |

| HPLC | Purity Assessment & Reaction Monitoring | Quantifies the purity of the compound and tracks the disappearance of reactants and appearance of products. |

Reactivity and Chemical Transformations of 3,4 Difluoro 5 Methoxybenzoic Acid

Influence of Fluorine Substituents on the Aromatic System's Reactivity

The two fluorine atoms at the C3 and C4 positions significantly impact the reactivity of the aromatic ring. Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I). This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack and more activated towards nucleophilic aromatic substitution.

The addition of fluorine atoms to a benzene (B151609) ring introduces new π-orbitals that are lower in energy than the original aromatic orbitals. nih.gov This can enhance the stability of the ring, leading to shorter carbon-carbon bond lengths and increased resistance to addition reactions. nih.gov This added stability is a contributing factor to the high thermal and chemical resistance often observed in fluorinated aromatic compounds. nih.gov The electron-withdrawing nature of the fluorine atoms stabilizes the conjugate base of the benzoic acid, thereby increasing its acidity compared to the non-fluorinated analogue.

Electronic and Steric Effects of the Methoxy (B1213986) Group on Chemical Transformations

The methoxy group (-OCH₃) at the C5 position introduces a competing set of electronic effects. While it is moderately electron-withdrawing by induction (-I) due to the oxygen's electronegativity, its primary influence on the aromatic system is a strong electron-donating resonance effect (+M). quora.comquora.com The oxygen atom's lone pairs can be delocalized into the benzene ring, increasing electron density, particularly at the ortho and para positions.

However, in 3,4-Difluoro-5-methoxybenzoic acid, the positions ortho and para to the methoxy group are already substituted. The primary electronic role of the methoxy group is to partially counteract the strong deactivating effect of the two fluorine atoms and the carboxylic acid group. Sterically, the methoxy group is larger than a hydrogen atom and can influence the approach of reagents, particularly at the adjacent C4 (fluorine) and C6 (hydrogen) positions. In ortho-substituted benzoic acids, a methoxy group can cause a steric effect that forces the carboxylate anion to be stabilized, which can influence acidity. quora.com

Reactivity Profile of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that serves as a primary site for derivatization in 3,4-Difluoro-5-methoxybenzoic acid.

The carboxylic acid can be readily converted to its corresponding esters. This transformation is typically achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive derivative, such as an acid chloride. For example, treatment of a substituted benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride yields the acyl chloride, which then reacts smoothly with an alcohol to form the ester. Another common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and an alcohol. jocpr.com

Similarly, the synthesis of amides from 3,4-Difluoro-5-methoxybenzoic acid is a key transformation. The most direct method involves converting the carboxylic acid to its acid chloride, which then reacts with ammonia (B1221849) or a primary/secondary amine to furnish the corresponding amide. google.com Alternatively, peptide coupling reagents can be employed to directly form the amide bond from the carboxylic acid and an amine. For instance, propyl-phosphonic anhydride (B1165640) (T3P®) in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) has been used effectively for the amidation of similar fluoro-methoxybenzoic acids. google.com

Investigation of Electrophilic and Nucleophilic Aromatic Substitution Reactions

The substituted benzene ring of 3,4-Difluoro-5-methoxybenzoic acid exhibits distinct reactivity towards electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards EAS due to the cumulative electron-withdrawing effects of the two fluorine atoms and the meta-directing carboxylic acid group. The methoxy group is an activating, ortho, para-director, but in this system, its directing influence is pitted against the deactivating groups. Any potential electrophilic attack would be slow and likely directed to the C6 position, which is ortho to the methoxy group and meta to the carboxyl group. However, the fluorine at C4 also directs ortho to itself (to C5 and C3), and the fluorine at C3 directs ortho to itself (to C2 and C4), further complicating the regioselectivity. Nitration of a similar compound, 3-chloro-2,4-difluorobenzoic acid, required high temperatures and excess nitric acid, underscoring the deactivated nature of the ring. semanticscholar.org

Nucleophilic Aromatic Substitution (SNAr): The presence of two fluorine atoms, which are good leaving groups in SNAr reactions, significantly activates the ring for this type of transformation. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient ring carbon, forming a negatively charged Meisenheimer intermediate. libretexts.org This intermediate is stabilized by electron-withdrawing groups. libretexts.org In 3,4-Difluoro-5-methoxybenzoic acid, the fluorine atoms at C3 and C4 are potential sites for substitution. The C4 position is para to the carboxylic acid group (if considering its electron-withdrawing nature on the ring) and the C3 position is ortho, making both susceptible to attack. The displacement of a fluoro group by various nucleophiles, such as organolithium or Grignard reagents, has been demonstrated on related unprotected ortho-fluoro/methoxy benzoic acids. researchgate.net

Exploration of Radical Reactions Involving the Compound

Information on specific radical reactions involving 3,4-Difluoro-5-methoxybenzoic acid is not extensively documented in readily available literature. However, general principles of radical chemistry on aromatic systems can be considered. The C-H bond at the C6 position could potentially be a site for radical abstraction, although this is generally a high-energy process unless initiated by highly reactive radical species. Photochemical reactions, which can generate radical intermediates, are a possibility. For instance, phototransformation of benzophenone (B1666685) derivatives in the presence of a hydrogen donor like isopropanol (B130326) proceeds via radical coupling. rsc.org It is conceivable that under specific photolytic or high-temperature conditions, radical transformations could be initiated, but such reactivity remains an area for further exploration.

Advanced Applications in Medicinal and Agrochemical Research

Role of 3,4-Difluoro-5-methoxybenzoic Acid as a Key Synthetic Intermediate

3,4-Difluoro-5-methoxybenzoic acid is a fluorinated aromatic compound recognized for its role as a synthetic intermediate in various chemical fields. Its structural features, including the carboxylic acid group and the difluoro-methoxy substituted benzene (B151609) ring, make it a valuable building block. Chemical suppliers categorize the compound under classifications such as Pharmaceutical Intermediates, Active Pharmaceutical Ingredients (API), and for use in Life Sciences, indicating its utility in the development of more complex molecules. fluorochem.co.ukeontrading.ukbldpharm.com

Precursor for the Synthesis of Pharmaceutical Agents

As a functionalized benzoic acid, this compound serves as a precursor in the synthesis of pharmaceutical agents. The presence of fluorine atoms can enhance metabolic stability and binding affinity of a final drug molecule, a desirable trait in medicinal chemistry. Its carboxylic acid moiety allows for common chemical transformations, such as esterification. For example, it is a direct precursor to Ethyl 3,4-difluoro-5-methoxybenzoate through an esterification reaction with ethanol. evitachem.com While its classification suggests use in pharmaceutical synthesis, specific drug compounds derived from it are not detailed in the available research. fluorochem.co.ukeontrading.uk

Building Block for the Development of Agrochemicals

The inclusion of fluorinated aromatic systems is a common strategy in the design of modern agrochemicals. It is suggested that 3,4-Difluoro-5-methoxybenzoic acid is likely used as an intermediate in the creation of new agrochemical products. However, specific examples of herbicides, pesticides, or other agrochemicals synthesized directly from this compound are not specified in the available literature.

Application in the Synthesis of Quinolone Carboxylic Acids

While fluorinated benzoic acids are structurally important precursors for creating quinolone and fluoroquinolone antibiotics, extensive searches did not yield specific research detailing the use of 3,4-Difluoro-5-methoxybenzoic acid in the synthesis of quinolone carboxylic acids.

Contributions to the Development of Anti-cancer Agents and Related Bioactive Derivatives

No specific research findings or established methodologies were identified that link 3,4-Difluoro-5-methoxybenzoic acid directly to the synthesis of anti-cancer agents or other related bioactive derivatives.

Utilization in the Synthesis of Antibacterial and Antiviral Compounds

There is no specific information available in the search results regarding the utilization of 3,4-Difluoro-5-methoxybenzoic acid as a key intermediate in the synthesis of antibacterial or antiviral compounds.

Role in the Preparation of Specific Pharmaceutical Impurities (e.g., Moxifloxacin (B1663623) Impurities)

No research data was found that documents the use of 3,4-Difluoro-5-methoxybenzoic acid in the synthesis of moxifloxacin impurities or any other specific pharmaceutical impurities.

Referenced Compounds and Intermediates

| Compound Name | CAS Number | Molecular Formula | Application/Role |

| 3,4-Difluoro-5-methoxybenzoic acid | 887584-98-7 | C₈H₆F₂O₃ | Synthetic Intermediate |

| Ethyl 3,4-difluoro-5-methoxybenzoate | Not Available | C₁₀H₁₀F₂O₃ | Ester derivative of the parent compound |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Fluorine Atoms on Molecular Electronic Properties and Lipophilicity

The introduction of fluorine atoms onto the aromatic ring of 3,4-Difluoro-5-methoxybenzoic acid significantly modifies its electronic properties and lipophilicity, which are key determinants of its behavior in biological systems. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect lowers the electron density of the aromatic ring and influences the acidity of the carboxylic acid group. However, fluorine also possesses lone pairs of electrons that can participate in a resonance effect (+R or mesomeric effect), donating electron density back to the ring. doubtnut.comquora.com In the case of para-substituted fluorobenzoic acids, this +R effect can counteract the -I effect, making it a weaker acid than its chloro-substituted counterpart, where the larger p-orbitals of chlorine result in less effective orbital overlap with the carbon's 2p-orbitals. doubtnut.comquora.com

In 3,4-Difluoro-5-methoxybenzoic acid, the two fluorine atoms at positions 3 and 4 collectively enhance the electron-withdrawing nature of the molecule. This modification of the electronic landscape is critical for molecular recognition, as it can alter the strength of interactions with biological targets.

Furthermore, the substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to increase lipophilicity, which can improve a molecule's ability to cross cell membranes. ontosight.ai The presence of fluorine in organic compounds can significantly affect their pharmacokinetic properties, often leading to increased bioavailability. ontosight.ai The lipophilicity of benzoic acid derivatives is a crucial parameter in quantitative structure-activity relationship (QSAR) studies, often correlated with biological activity. nih.gov

Below is a table comparing the calculated properties of benzoic acid with some fluorinated analogues, illustrating the impact of fluorine substitution.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| Benzoic acid | C₇H₆O₂ | 122.12 | 1.9 |

| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 1.9 |

| 4-(Difluoromethoxy)benzoic acid | C₈H₆F₂O₃ | 188.13 | 2.9 nih.gov |

Note: XLogP3 is a computed value for lipophilicity. A higher value indicates greater lipophilicity. Data is illustrative and sourced from general chemical databases.

Influence of the Methoxy (B1213986) Group on Intermolecular and Intramolecular Interactions

The methoxy group (-OCH₃) at the 5-position of the benzoic acid ring plays a pivotal role in defining the molecule's interaction profile. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming intermolecular hydrogen bonds with suitable donor groups on receptor proteins or other molecules. researchgate.netnih.gov This capability is crucial for the specific binding of the molecule to its biological target.

The electronic nature of the methoxy group is twofold: it exerts a weak electron-withdrawing inductive effect due to the oxygen's electronegativity and a strong electron-donating resonance effect due to the lone pairs on the oxygen. This dual influence further modulates the electronic character of the aromatic ring.

Conformational Analysis and its Implications for Molecular Interactions and Biological Activity

For 3,4-Difluoro-5-methoxybenzoic acid, the key rotational bonds are between the ring and the carboxylic acid group, and the ring and the methoxy group. The presence of the fluorine atom at position 4 and the methoxy group at position 5 can create steric hindrance that influences the preferred rotational angle (dihedral angle) of the carboxylic acid. Similarly, the fluorine atom at position 4 can affect the orientation of the methoxy group.

Different conformations can have different energy levels, and the molecule will predominantly exist in its lowest energy conformations. nih.gov The specific conformation presented to a biological target will determine the goodness of fit and, consequently, the biological response. For instance, the spatial arrangement of the fluorine and methoxy groups creates a specific electrostatic potential surface that is recognized by a binding pocket. A change in conformation could alter this surface and reduce binding affinity. Studies on 1,3-difluorinated systems show that such motifs strongly influence alkane chain conformation, and this effect is dependent on the polarity of the surrounding medium. soton.ac.uk This suggests that the biological environment could also play a role in the conformational preferences of 3,4-Difluoro-5-methoxybenzoic acid.

Rational Design Principles for Novel Derivatives and Analogues

The structure of 3,4-Difluoro-5-methoxybenzoic acid serves as a template for the rational design of new molecules with potentially enhanced or modified activities. Based on the understanding of its structure-activity relationships, several principles can be applied:

Modification of the Benzoic Acid Group : The carboxylic acid is often essential for binding, for example, through salt bridge formation with a basic amino acid residue in a protein. It can be replaced by other acidic groups (bioisosteres) like tetrazole or hydroxamic acid to modulate acidity and binding interactions.

Varying the Fluorine Substitution Pattern : The number and position of fluorine atoms can be altered to fine-tune the electronic properties and lipophilicity. For example, moving the fluorine atoms to different positions could alter the molecule's dipole moment and its interaction with the target.

Altering the Methoxy Group : The methoxy group can be replaced with other alkoxy groups of varying sizes (e.g., ethoxy, propoxy) to probe for steric tolerance in the binding site. Alternatively, it could be substituted with groups that have different hydrogen bonding capabilities, such as a hydroxyl or an amino group, to form new interactions. nih.gov

Introduction of Additional Substituents : Adding other functional groups to the aromatic ring can explore new interaction points within a binding site. The choice of substituent would be guided by the desire to enhance properties like potency, selectivity, or pharmacokinetic profiles.

Potential for Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of 3,4-Difluoro-5-methoxybenzoic acid, QSAR holds significant potential.

QSAR studies on benzoic acid derivatives have successfully modeled various biological activities, including toxicity and enzyme inhibition. nih.govnih.gov These models typically use a range of molecular descriptors, such as:

Lipophilicity parameters (e.g., logP) : To quantify the molecule's hydrophobicity. nih.govnih.gov

Electronic parameters (e.g., Hammett constants, pKa, dipole moment) : To describe the electronic influence of substituents. nih.govacs.org

Steric parameters (e.g., molar refractivity, Taft parameters) : To account for the size and shape of the molecule. nih.gov

Topological and 3D descriptors : To encode information about molecular connectivity and three-dimensional structure. dergipark.org.tr

By synthesizing a library of analogues of 3,4-Difluoro-5-methoxybenzoic acid and measuring their biological activity, a QSAR model could be developed. Such a model would not only help in understanding the key structural features required for activity but also enable the prediction of the activity of new, unsynthesized compounds. This predictive power can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. Studies have shown that for benzoic acids, the predictive ability of QSAR models can be significantly improved by using a combination of descriptors, such as logP and pKa. nih.gov

Computational Chemistry and Theoretical Investigations of 3,4 Difluoro 5 Methoxybenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of 3,4-Difluoro-5-methoxybenzoic acid. Methods like Density Functional Theory (DFT) are frequently employed to predict molecular geometries, electronic distributions, and energetic profiles. orientjchem.orgepstem.net DFT functionals, such as the widely used B3LYP, offer a balance between computational cost and accuracy for medium-sized organic molecules. orientjchem.org

Calculations for 3,4-Difluoro-5-methoxybenzoic acid can determine key energetic and structural parameters. The optimization of the molecule's geometry reveals the most stable three-dimensional arrangement of its atoms, predicting bond lengths and angles. From this optimized structure, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical stability and reactivity. epstem.net A larger gap suggests higher stability, while a smaller gap indicates greater polarizability and a higher propensity to engage in chemical reactions.

Furthermore, quantum calculations can determine the total energy of the molecule, which is a measure of its stability. orientjchem.org Other calculated descriptors, such as Topological Polar Surface Area (TPSA), the partition coefficient (LogP), and counts of hydrogen bond donors and acceptors, provide a rapid assessment of the molecule's potential physicochemical properties. chemscene.com

Table 1: Computed Physicochemical Properties for 3,4-Difluoro-5-methoxybenzoic Acid

| Property | Value | Reference |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 46.53 Ų | chemscene.com |

| Partition Coefficient (LogP) | 1.6716 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

This interactive table provides key computed properties for 3,4-Difluoro-5-methoxybenzoic acid based on available data.

Molecular Docking and Dynamics Simulation Studies

While quantum calculations explore the intrinsic properties of a single molecule, molecular docking and dynamics simulations investigate its interactions with other molecules, particularly biological macromolecules like proteins.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For a compound like 3,4-Difluoro-5-methoxybenzoic acid, docking could be used to hypothetically screen its binding affinity and mode of interaction with various protein targets, guiding the design of new therapeutic agents.

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion, offering detailed insights into the dynamic behavior of a molecule and its complexes. karazin.ua For example, an MD simulation could model the behavior of 3,4-Difluoro-5-methoxybenzoic acid within a lipid bilayer to assess its membrane permeability or track its conformational changes when solvated in water. In a study on the benzanthrone (B145504) dye ABM, 100-nanosecond MD simulations were used to characterize its location and interactions within model lipid membranes. karazin.ua The simulations showed that the dye's position within the bilayer was dependent on the membrane's composition and that its presence caused a slight increase in the packing of lipid acyl chains. karazin.ua A similar approach could be applied to 3,4-Difluoro-5-methoxybenzoic acid to understand its behavior in biological environments.

Computational Prediction of Chemical Reactivity and Reaction Pathways

Theoretical methods are invaluable for predicting the chemical reactivity of 3,4-Difluoro-5-methoxybenzoic acid. The electronic parameters derived from quantum chemical calculations are central to these predictions.

Frontier Molecular Orbitals (HOMO and LUMO) are key indicators of reactivity. The HOMO, being the outermost orbital containing electrons, is susceptible to electrophilic attack, while the LUMO is the first available orbital to accept electrons, indicating sites for nucleophilic attack. The distribution and energy of these orbitals can predict the most likely sites of reaction on the benzoic acid ring and its substituents.

Molecular Electrostatic Potential (MEP) maps are another powerful tool. epstem.netepstem.net MEP maps visualize the electrostatic potential on the electron density surface of a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). These maps provide a clear, intuitive guide to the regions of a molecule that are likely to interact with electrophiles or nucleophiles, thereby predicting its reactive behavior and intermolecular interaction patterns. For substituted benzoic acids, MEP maps can reveal how the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) group influence the reactivity of the aromatic ring and the carboxylic acid functional group.

Theoretical Spectroscopic Data Interpretation and Validation (e.g., NMR, IR, Mass Spectrometry)

Computational chemistry plays a vital role in the interpretation and validation of experimental spectroscopic data. Theoretical calculations can predict spectra that can be compared with experimental results to confirm molecular structures.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. orientjchem.org These calculated frequencies, after being adjusted with a scaling factor to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and FT-Raman spectra. orientjchem.org This comparison helps in the assignment of observed vibrational bands to specific molecular motions, such as C-F stretches, C=O stretches of the carboxylic acid, or ring vibrations. For the related molecule 3-methoxy-2,4,5-trifluorobenzoic acid, DFT calculations were used to compute vibrational wavenumbers, which showed good agreement with experimental spectra after scaling, confirming the structural assignments. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netepstem.net These calculated shifts can be correlated with experimental data to provide unambiguous structural confirmation. epstem.net By comparing the theoretical NMR spectrum of a proposed structure with the experimental one, researchers can verify the substitution pattern on the aromatic ring of 3,4-Difluoro-5-methoxybenzoic acid.

Table 2: Illustrative Comparison of Theoretical vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Theoretical Prediction Method | Information Gained |

|---|---|---|

| Infrared (IR) Spectroscopy | DFT (e.g., B3LYP/6-311++G(d,p)) | Vibrational frequencies corresponding to functional groups (C=O, O-H, C-F) and skeletal modes. |

This interactive table illustrates the common methods used to generate theoretical spectroscopic data for comparison with experimental results.

Development and Application of Predictive Models for Chemical Behavior

Computational data can be leveraged to develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between computed molecular descriptors and an observed biological activity or physicochemical property.

The development of a predictive model for a class of compounds including 3,4-Difluoro-5-methoxybenzoic acid would involve:

Data Collection: Synthesizing and experimentally testing a series of related benzoic acid derivatives for a specific property (e.g., enzyme inhibition, solubility).

Descriptor Calculation: Using computational methods to calculate a wide range of molecular descriptors for each compound in the series. These can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and physicochemical (e.g., LogP, TPSA) descriptors. chemscene.com

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the calculated descriptors with the experimental activity.

Validation: Testing the model's predictive power on a set of compounds not used in its creation.

Once validated, such a model could be used to predict the behavior of new, unsynthesized derivatives of 3,4-Difluoro-5-methoxybenzoic acid, thereby accelerating the discovery process by prioritizing the synthesis of compounds with the most promising predicted properties.

Comparative Research with Analogues and Derivatives of 3,4 Difluoro 5 Methoxybenzoic Acid

Structural Analogues with Varied Fluorination Patterns

The number and position of fluorine atoms on the benzoic acid ring significantly influence the compound's characteristics. Fluorine's high electronegativity imparts distinct electronic properties that can enhance metabolic stability and binding affinity in medicinal chemistry contexts. cymitquimica.com

2,3,4-Trifluoro-5-methoxybenzoic acid : The addition of a third fluorine atom further modifies the electronic landscape of the aromatic ring. This compound is primarily used as an intermediate in organic synthesis. aromalake.comsynquestlabs.com A patented method for its synthesis involves the methylation and subsequent decarboxylation of a trifluorophthalic acid derivative. google.com

The strategic placement of fluorine atoms is a key tool for modulating the physicochemical properties of benzoic acid derivatives, making them valuable building blocks in various chemical research areas. cymitquimica.comossila.com

Analogues Featuring Different Alkoxy Substitutions

Replacing the methoxy (B1213986) group (-OCH3) with a larger alkoxy group, such as a propoxy group (-OCH2CH2CH3), can alter the steric and lipophilic properties of the molecule.

3,4-Difluoro-5-propoxybenzoic acid : While specific research findings on this particular analogue are not abundant in the public domain, its structure suggests it would serve as an organic building block. The change from a methoxy to a propoxy group would likely increase its lipophilicity, which could influence its solubility and interactions with biological membranes. Information on this compound is limited, but it is available from chemical suppliers. bldpharm.combldpharm.com

Analogues with Hydroxyl or Amino Functional Groups

Substituting fluorine or methoxy groups with hydroxyl (-OH) or amino (-NH2) groups introduces different functionalities and significantly changes the compound's chemical nature and potential biological activity.

3,4-Dihydroxy-5-methoxybenzoic acid : Also known as 3-O-Methylgallic acid, this compound is a metabolite of anthocyanins and possesses strong antioxidant properties. chemicalbook.com It is structurally related to gallic acid and is studied for its potential anti-cancer effects, including the induction of apoptosis. chemicalbook.comnih.govuni.lu This highlights how replacing fluorine with hydroxyl groups can shift the compound's application profile from a synthetic intermediate to a biologically active agent. chemicalbook.com

4-Amino-2-fluoro-5-methoxybenzoic acid : The presence of an amino group introduces basicity and a site for further functionalization, such as in peptide synthesis. sigmaaldrich.comsigmaaldrich.com Derivatives like 4-Amino-5-chloro-2-methoxybenzoic acid are used in solution-phase peptide synthesis. sigmaaldrich.com Another related compound, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, serves as a crucial intermediate in the synthesis of the antipsychotic drug amisulpride. google.comchemicalbook.com These examples show the utility of amino-substituted benzoic acids as key intermediates in pharmaceutical manufacturing. google.com

Comparative Analysis of Synthetic Routes for Analogous Compounds

The synthesis of these substituted benzoic acids often starts from readily available precursors, with the specific route depending on the desired substitution pattern.

Oxidation of Alkylbenzenes : A common industrial method for producing substituted benzoic acids is the liquid-phase oxidation of the corresponding substituted toluenes or other alkylbenzenes, often using a catalyst system containing cobalt and manganese salts. google.com

From Phthalic Anhydrides : Some routes involve the reaction of anhydrides with amines or other nucleophiles. For instance, 2-[(2-substitutedphenyl) carbamoyl] benzoic acids can be synthesized from phthalic anhydride (B1165640) and substituted anilines. researchgate.net

Multi-step Synthesis for Complex Patterns : For more complex substitution patterns, multi-step syntheses are common. For example, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid was achieved from 2,4-difluoro-3-chlorobenzoic acid through a sequence involving nitration, esterification, reduction, diazotization, and hydrolysis. researchgate.net Similarly, a method for producing 2,4,5-trifluoro-3-methoxybenzoic acid starts from tetrafluorophthalimide. google.com The synthesis of amino-substituted derivatives often involves the reduction of a corresponding nitro compound, which is a standard procedure in organic chemistry. chemicalbook.com

The choice of synthetic route is determined by the availability of starting materials, the desired final structure, and the required yield and purity.

Comparative Reactivity and Application Profiles across Related Chemical Structures

The reactivity of these benzoic acid analogues is largely dictated by the interplay of the electronic effects of their substituents.

Reactivity : The carboxylic acid group is acidic and readily reacts with bases to form salts or with alcohols to form esters. turito.comannexechem.com The aromatic ring's reactivity towards electrophilic substitution is influenced by the attached groups. Electron-withdrawing groups like fluorine and nitro groups are deactivating and meta-directing, while electron-donating groups like methoxy, hydroxyl, and amino groups are activating and ortho-, para-directing. turito.com This differential reactivity is fundamental to their use as synthetic intermediates. annexechem.com For example, the fluorine atoms in fluorinated benzoic acids can be susceptible to nucleophilic aromatic substitution, providing a route to further derivatization. ossila.com

Application Profiles : The applications of these compounds are diverse and stem from their structural features.

Medicinal Chemistry : Many benzoic acid derivatives are building blocks for pharmaceuticals. preprints.orgresearchgate.net Their structures are found in drugs for treating cancer, hypertension, and microbial infections. ossila.compreprints.orgresearchgate.net The presence of fluorine can enhance drug efficacy and metabolic stability. cymitquimica.com

Agrochemicals : Some fluorinated benzoic acids are used in the development of resins and insecticides. jmu.edu

Material Science : Benzoic acid and its derivatives are used to produce plasticizers, resins, and coatings. annexechem.com

Research Chemicals : Many of these compounds, particularly those with complex substitution patterns, serve as valuable intermediates and research tools for developing new molecules and studying reaction mechanisms. chemicalbook.comnih.govresearchgate.net For instance, 3,4-Dihydroxy-5-methoxybenzoic acid is noted for its antioxidant capacity, while other derivatives are investigated as enzyme inhibitors. chemicalbook.comnih.gov

Future Research Directions and Unexplored Avenues for 3,4 Difluoro 5 Methoxybenzoic Acid

Identification of Unexplored Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount for exploring the chemical space around 3,4-Difluoro-5-methoxybenzoic acid. While standard methods for the synthesis of polysubstituted benzoic acids exist, future research could focus on novel strategies that offer improved yields, scalability, and functional group tolerance.

One promising avenue is the exploration of late-stage fluorination techniques. rsc.org These methods would allow for the introduction of fluorine atoms into more complex, pre-functionalized aromatic systems, potentially streamlining the synthesis of derivatives. Additionally, the development of catalytic methods, such as those employing transition metals, for the selective functionalization of the aromatic ring could provide more direct and efficient access to a diverse range of analogs. youtube.com For instance, catalyzed strategies are emerging for the synthesis of other fluorinated motifs. youtube.com A versatile synthetic route for novel 4-(branched alkyl)benzoic acids has been described starting from readily available aldehydes or ketones, which could be adapted for derivatives of 3,4-Difluoro-5-methoxybenzoic acid. nih.gov

Furthermore, multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials, represent a largely unexplored area for the synthesis of derivatives of this compound. nih.gov The application of such strategies could significantly accelerate the discovery of new bioactive molecules based on this scaffold.

Discovery of Novel Derivatization Opportunities

The functional groups of 3,4-Difluoro-5-methoxybenzoic acid—the carboxylic acid, the fluoro substituents, and the methoxy (B1213986) group—offer multiple handles for derivatization. Future research should focus on exploring novel transformations of these groups to generate libraries of compounds with diverse physicochemical properties.

A key strategy is the use of bioisosteric replacement for the carboxylic acid moiety. drughunter.combaranlab.org Replacing the carboxylic acid with other acidic groups, such as tetrazoles, or non-acidic isosteres can modulate the compound's pKa, lipophilicity, and permeability, potentially improving its drug-like properties. drughunter.comacs.org For example, the replacement of a carboxylic acid with a tetrazole ring has been shown to increase potency and improve oral bioavailability in some drug candidates. drughunter.com

The carboxylic acid group can also be converted into a wide range of other functionalities, such as amides, esters, and ketones. Recent advancements in amide bond formation, including the use of reagents like DAST (diethylaminosulfur trifluoride), offer efficient and workup-free methods for creating diverse amide libraries from carboxylic acids, including fluorinated ones. sci-hub.seacs.orgacs.org This is particularly relevant as fluorinated amide-based drugs have shown significant therapeutic potential. acs.org

The fluorine atoms themselves can influence the reactivity of the aromatic ring, opening up possibilities for selective nucleophilic aromatic substitution reactions to introduce further diversity. The methoxy group can also be a site for modification, for instance, through ether cleavage followed by the introduction of different alkyl or aryl groups.

Investigation of Potential Applications in Emerging Therapeutic Areas

The structural features of 3,4-Difluoro-5-methoxybenzoic acid suggest its potential utility in a variety of therapeutic areas. The presence of fluorine is known to enhance the biological activity of many drug classes. nih.govnih.govnih.gov

Substituted benzoic acid derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comchemicalbook.comnih.gov For example, certain benzoic acid derivatives have been investigated as inhibitors of enzymes like protein phosphatase Slingshot and MtDHFR, which are relevant in cancer and tuberculosis, respectively. nih.govuef.fi The anti-inflammatory and antithrombotic activities of benzoic acid analogs have also been noted. scholaris.ca

Given the prevalence of fluorinated compounds in approved drugs for a wide range of diseases, including infectious diseases, cancer, and central nervous system disorders, it is conceivable that derivatives of 3,4-Difluoro-5-methoxybenzoic acid could find applications in these and other emerging therapeutic areas. acs.orgrsc.orgnih.gov For instance, a related compound, 3-Fluoro-4-methoxybenzoic acid, is used as an intermediate in the synthesis of treatments for Alzheimer's disease. ossila.com

Application of Advanced Computational Methodologies in Design and Prediction

Advanced computational methodologies, such as in silico screening and molecular docking, are powerful tools for accelerating the drug discovery process. sci-hub.senih.gov These methods can be applied to 3,4-Difluoro-5-methoxybenzoic acid to predict its binding affinity to various biological targets and to guide the design of more potent and selective derivatives.

Molecular docking studies can be used to simulate the interaction of 3,4-Difluoro-5-methoxybenzoic acid and its virtual derivatives with the active sites of target proteins, providing insights into the key molecular interactions that govern binding. researchgate.netnih.gov This information can then be used to prioritize the synthesis of the most promising compounds. For example, in silico screening has been successfully used to identify benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov

Furthermore, computational methods can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline. nih.govstmjournals.com The development of accurate computational models for predicting properties like fluorine chemical shifts can also aid in structure elucidation and characterization. mdpi.com

Integration with High-Throughput Screening in Chemical Biology and Drug Discovery

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. bellbrooklabs.com Integrating derivatives of 3,4-Difluoro-5-methoxybenzoic acid into HTS campaigns is a crucial step towards identifying novel biological activities.

Libraries of derivatives can be screened against a wide array of targets, including enzymes, receptors, and ion channels, to identify "hits" for further optimization. researchgate.net HTS is a standard tool in the pharmaceutical industry for identifying starting points for medicinal chemistry programs. researchgate.net Various assay formats, including fluorescence-based and mass spectrometry-based methods, can be employed for HTS of enzyme inhibitors. drugtargetreview.com

The combination of combinatorial synthesis of a focused library around the 3,4-Difluoro-5-methoxybenzoic acid scaffold and subsequent HTS can be a powerful engine for drug discovery. wikipedia.org This approach allows for the systematic exploration of the structure-activity relationships (SAR) for this chemical series, leading to the identification of compounds with potent and selective biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4-difluoro-5-methoxybenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via amide condensation using substituted benzoic acids. For example, 2,4-difluoro-5-methoxybenzoic acid reacts with amines (e.g., benzoylpiperidine derivatives) in the presence of HATU (as a condensing agent), DIPEA (base), and dry DMF. Deprotection of methoxy groups using boron tribromide (BBr₃) in dichloromethane is critical for final product isolation . Optimizing stoichiometry and reaction time (e.g., 45°C for 1 hour) improves yields. Purity is validated via HPLC and NMR.

Q. Which spectroscopic techniques are most reliable for characterizing fluorinated benzoic acid derivatives like 3,4-difluoro-5-methoxybenzoic acid?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies fluorine-induced deshielding effects on adjacent protons and carbons. For example, fluorination at the 3- and 4-positions splits aromatic proton signals into distinct doublets .

- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing regioisomers .

Q. How does fluorination at the 3- and 4-positions affect the acidity and solubility of benzoic acid derivatives?

- Methodological Answer : Fluorine's electron-withdrawing effect increases acidity (lower pKa) compared to non-fluorinated analogs. Solubility in polar solvents (e.g., DMSO, methanol) is enhanced due to increased polarity, but lipophilicity (logP) rises with fluorine substitution, impacting bioavailability. Computational tools like ACD/Labs Software predict physicochemical properties .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination reactions of methoxybenzoic acids be addressed during synthesis?

- Methodological Answer : Electrophilic fluorination using Selectfluor or DAST (diethylaminosulfur trifluoride) under controlled temperature (-20°C to 0°C) minimizes side reactions. Protecting the carboxylic acid group as a methyl ester during fluorination prevents unwanted interactions. Post-fluorination hydrolysis restores the acid functionality. Reaction monitoring via TLC or in-situ NMR ensures regiochemical fidelity .

Q. What strategies resolve contradictory biological activity data for fluorinated benzoic acid derivatives in enzyme inhibition studies?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare analogs like 3,5-difluoro-2-hydroxybenzoic acid (enhanced lipophilicity) and 5-methoxy variants to isolate fluorine's positional effects .

- Enzyme Kinetics Assays : Use IC₅₀ and Ki values to differentiate competitive vs. non-competitive inhibition. For example, fluorination at meta/para positions may alter binding affinity to ATP-binding pockets in kinases .

- Molecular Docking : Validate experimental data by modeling interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. How do reaction solvent and catalyst choices impact the scalability of 3,4-difluoro-5-methoxybenzoic acid synthesis?

- Methodological Answer :

- Solvent : DMF or dichloroethane enables high solubility but requires careful removal due to toxicity. Switch to greener solvents (e.g., cyclopentyl methyl ether) improves sustainability.

- Catalyst : Aluminum chloride (AlCl₃) in Friedel-Crafts reactions may cause side reactions; milder alternatives like FeCl₃ or ionic liquids reduce byproducts .

- Scale-Up : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., BBr₃ deprotection), minimizing decomposition risks .

Q. What analytical approaches differentiate degradation products of 3,4-difluoro-5-methoxybenzoic acid under accelerated stability testing?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light.

- LC-MS/MS : Identifies hydrolyzed products (e.g., loss of methoxy group) or decarboxylation artifacts.

- XRD : Detects crystallinity changes impacting stability.

- DFT Calculations : Predict degradation pathways (e.g., C-F bond cleavage under acidic conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.